Product packaging for AC-Met-amc(Cat. No.:CAS No. 354152-20-8)

AC-Met-amc

Cat. No.: B556366
CAS No.: 354152-20-8
M. Wt: 348.4 g/mol
InChI Key: LCRSOUHHRUJURD-AWEZNQCLSA-N
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Description

Contextualization of Ac-Met-amc within Amino Acid and Peptide-Based Fluorogenic Probes for Enzyme Activity Analysis

This compound is a specialized chemical compound that belongs to the class of fluorogenic substrates. These substrates are molecules that are initially non-fluorescent but become fluorescent after being acted upon by a specific enzyme. This property allows researchers to monitor enzyme activity continuously and with high sensitivity. This compound is specifically an amino acid-based probe, where the amino acid methionine is chemically linked to a fluorescent molecule.

In the broader context, fluorogenic probes can be simple, consisting of a single amino acid, or more complex, comprising a peptide sequence. The choice of the amino acid or peptide sequence determines the substrate's specificity for a particular enzyme or class of enzymes. For instance, this compound is recognized and cleaved by certain proteases that have a preference for methionine at specific positions in their target proteins. The cleavage of the bond between the amino acid (methionine) and the fluorescent tag by the enzyme results in the release of the fluorophore, leading to a measurable increase in fluorescence. This direct relationship between enzyme activity and fluorescent signal makes these probes invaluable for studying enzyme kinetics, screening for enzyme inhibitors, and diagnosing diseases characterized by altered enzyme activity. nih.govresearchgate.net

Other examples of peptide-based fluorogenic substrates include those designed for caspases, a family of proteases involved in apoptosis. For example, Ac-DEVD-AMC is a well-known substrate for caspase-3. chemicalbook.combiotium.com The peptide sequence Asp-Glu-Val-Asp (DEVD) is specifically recognized and cleaved by caspase-3, releasing the fluorescent AMC group. Similarly, substrates like Ac-Pro-Ala-Leu-AMC (Ac-PAL-AMC) are used to measure the activity of the proteasome, a large protein complex responsible for protein degradation in cells. medchemexpress.comubpbio.com The diversity of these peptide sequences allows for the development of highly specific assays for a wide range of proteases. hellobio.comresearchgate.net

Significance of 7-Amino-4-Methylcoumarin (B1665955) (AMC) as a Fluorescent Leaving Group in Enzymatic Assays

The fluorescent component of this compound is 7-Amino-4-methylcoumarin (AMC). AMC is a widely used fluorophore in the design of fluorogenic substrates for several key reasons. caymanchem.com When AMC is attached to an amino acid or peptide via an amide bond, its fluorescence is quenched. caymanchem.com Upon enzymatic cleavage of this amide bond, the free AMC molecule is released, and it exhibits strong fluorescence. caymanchem.comnih.gov This "off/on" switching of the fluorescent signal provides a high signal-to-noise ratio, which is essential for sensitive detection of enzyme activity.

AMC has favorable photophysical properties, with excitation and emission maxima typically around 345-380 nm and 445-460 nm, respectively. caymanchem.comechelon-inc.commobitec.com This allows for its detection using standard fluorescence instrumentation, such as fluorometers and microplate readers. The fluorescence of AMC is also relatively stable over a range of pH conditions, which is important for conducting assays under various experimental conditions. nih.gov

The use of AMC as a leaving group has been a cornerstone in the development of a vast array of fluorogenic substrates for different enzymes, including proteases, peptidases, and other hydrolases. caymanchem.comnih.gov Its reliability and well-characterized properties have made it a standard choice for researchers in the field.

Historical Development and Evolution of this compound in Enzyme Activity Profiling Methodologies

The development of fluorogenic substrates for proteases began in the mid-20th century, with the aim of creating more sensitive and continuous assays compared to traditional colorimetric methods. The introduction of coumarin-based fluorophores, like AMC, was a significant advancement. Early work focused on developing substrates for common proteases like chymotrypsin (B1334515) and trypsin. tudublin.ie

The synthesis of specific amino acid and peptide-AMC conjugates allowed for the targeting of a wider range of proteases with greater specificity. The development of this compound was driven by the need to study enzymes that recognize and cleave proteins at methionine residues. Methionine aminopeptidases (MetAPs), for example, are enzymes that remove the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation. researchgate.net Fluorogenic substrates like Met-AMC have been instrumental in characterizing the activity and substrate specificity of these enzymes. nih.govresearchgate.net

Over time, the methodologies for using these substrates have evolved. The advent of high-throughput screening (HTS) has led to the use of fluorogenic substrates in microplate formats, allowing for the rapid testing of thousands of potential enzyme inhibitors. bmglabtech.com Furthermore, combinatorial chemistry approaches have been used to create large libraries of peptide-AMC substrates, which can be used to rapidly profile the substrate specificity of a given protease. nih.govpnas.org While AMC remains a popular choice, other fluorophores with different spectral properties have also been developed, expanding the toolkit available for enzyme research. thermofisher.com For instance, 7-amino-4-carbamoylmethylcoumarin (ACC) offers an increased quantum yield, allowing for assays with lower enzyme and substrate concentrations. nih.govpnas.org

Detailed Research Findings

Research utilizing this compound has provided significant insights into the function of various enzymes. For example, studies on methionine aminopeptidases have used Met-AMC to determine kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate (kcat). nih.govfrontiersin.org These parameters are crucial for understanding the efficiency and substrate preference of these enzymes.

One study investigating an engineered aminopeptidase (B13392206), eLAP, demonstrated its altered substrate specificity using Met-AMC and Leu-AMC. The engineered enzyme showed a higher catalytic efficiency for the leucine (B10760876) substrate compared to the methionine substrate, highlighting the successful redesign of the enzyme's active site. nih.gov

Another area of research involves the study of the proteasome. While multi-peptide substrates are often preferred for assessing proteasome activity, single amino acid substrates like this compound can still provide valuable information about the relative activities of different proteasome variants or the effects of inhibitors on specific catalytic sites. researchgate.net

The table below summarizes some of the key properties of this compound and related compounds.

PropertyValueReference(s)
Chemical Formula C17H20N2O4S cymitquimica.comguidechem.com
Molecular Weight 348.42 g/mol cymitquimica.com
Appearance White to grey powder cymitquimica.comguidechem.com
Purity >99% cymitquimica.com
CAS Number 354152-20-8 guidechem.com
AMC Excitation Max 345-380 nm caymanchem.comechelon-inc.commobitec.com
AMC Emission Max 445-460 nm caymanchem.comechelon-inc.commobitec.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N2O4S B556366 AC-Met-amc CAS No. 354152-20-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-acetamido-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-10-8-16(21)23-15-9-12(4-5-13(10)15)19-17(22)14(6-7-24-3)18-11(2)20/h4-5,8-9,14H,6-7H2,1-3H3,(H,18,20)(H,19,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRSOUHHRUJURD-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCSC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Mechanisms of Ac Met Amc Hydrolysis and Enzyme Specificity

Enzymatic Cleavage of the Amide Bond of Ac-Met-amc: Elucidation of the Hydrolysis Process and Subsequent Release of 7-Amino-4-Methylcoumarin (B1665955) (AMC)

The core mechanism involves the enzymatic hydrolysis of the amide linkage connecting the C-terminus of the N-acetylated methionine to the amino group of 7-amino-4-methylcoumarin (AMC). This reaction can be catalyzed by a variety of enzymes, primarily peptidases and hydrolases, that recognize the specific sequence and chemical environment around the scissile bond. Upon cleavage, the non-fluorescent or weakly fluorescent this compound is converted into N-acetylmethionine and the highly fluorescent 7-amino-4-methylcoumarin (AMC). The increase in fluorescence intensity at specific excitation and emission wavelengths (typically around 340-360 nm excitation and 440-460 nm emission for AMC) is directly proportional to the amount of AMC released, providing a sensitive method for measuring enzyme activity biomol.comiris-biotech.decaymanchem.com. This fluorogenic property makes this compound and similar AMC-conjugated substrates valuable tools for continuous enzyme assays iris-biotech.denih.gov.

Characterization of Substrate Recognition and Kinetic Parameters (kcat, Km, kcat/Km) for this compound and Related Analogs

The interaction between an enzyme and its substrate, such as this compound, is characterized by kinetic parameters like Km, kcat, and kcat/Km. Km reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the enzyme's affinity for the substrate. kcat (turnover number) represents the maximum number of substrate molecules converted to product per enzyme molecule per unit time, reflecting the catalytic efficiency. The specificity constant, kcat/Km, provides a measure of enzyme efficiency and substrate specificity under limiting substrate concentrations. These parameters are crucial for understanding how effectively an enzyme recognizes and processes this compound and its analogs.

Specificity Profiling of Acylamino Acid-Releasing Enzyme (APEH) Towards this compound

Acylamino acid-releasing enzyme (APEH) is an exopeptidase that hydrolyzes N-acetylated peptides and proteins, releasing an N-acylated amino acid and a peptide with a free N-terminus mdpi.comnih.gov. This compound has been utilized as a specific fluorogenic substrate to measure APEH activity mdpi.comnih.govplos.orgresearchgate.net. Studies have shown that APEH catalyzes the hydrolysis of this compound, indicating its recognition of the N-acetylated methionine moiety at the N-terminus of the substrate mdpi.comnih.gov. APEH also exhibits endoproteinase activity against oxidized proteins, and the presence of sulfoxide-modified methionines can be important for this activity nih.govresearchgate.net. While specific kinetic parameters (Km, kcat, kcat/Km) for the interaction of APEH with this compound were mentioned as being determined in some studies, the exact numerical values for this compound were not consistently provided in the search results, though they were determined for other substrates or under specific experimental conditions plos.org. However, the consistent use of this compound as a specific substrate confirms APEH's ability to cleave this compound mdpi.comnih.govplos.orgresearchgate.net.

Substrate-Enzyme Interaction Studies with Methionine Aminopeptidases (MetAPs) Using Met-AMC

Methionine Aminopeptidases (MetAPs) are metalloenzymes that specifically cleave the N-terminal methionine from nascent polypeptide chains. While this compound is an N-acetylated substrate, MetAPs typically act on peptides with a free N-terminus. However, studies investigating MetAP activity often utilize Met-AMC (Methionine-AMC), which lacks the N-terminal acetyl group present in this compound, as a fluorogenic substrate frontiersin.orgnih.govplos.org. Research on Mycobacterium tuberculosis MetAP1a (MtLAP) used Met-AMC to determine kinetic parameters. MtLAP showed maximal activity with substrates containing hydrophobic amino acids like leucine (B10760876) and methionine at the P1 position. The calculated Km value for Met-AMC with MtLAP was reported as 61.8 ± 4.4 μM frontiersin.org. Another study on Streptococcus pneumoniae MetAP1a (SpMetAP1a) also used Met-AMC (or Met-pNA) to determine kinetic parameters, noting that MetAPs have strict substrate specificity towards peptides with methionine on the amino-terminus plos.org. The activity of MetAP can be continuously monitored by the fluorescence released from the hydrolysis of Met-AMC nih.gov.

Table: Kinetic Parameters of Mycobacterium tuberculosis MetAP1a (MtLAP) with AMC Substrates

SubstrateKm (μM)
Leu-AMC69.4 ± 3.6
Met-AMC61.8 ± 4.4
Pro-AMC344.8 ± 49.2

Data derived from frontiersin.org.

Analysis of Dipeptidyl Peptidase (DPP) Substrate Specificity with Met-Leu-AMC and its Derivatives

Dipeptidyl Peptidases (DPPs) are exopeptidases that cleave dipeptides from the N-terminus of polypeptide chains. While this compound is not a typical substrate for DPPs due to its N-terminal acetylation and single amino acid residue before the AMC leaving group, related dipeptidyl AMC substrates like Met-Leu-AMC are commonly used to study DPP activity, particularly for bacterial DPP7s acs.orgnih.govresearchgate.netresearchgate.netnii.ac.jpresearchgate.net. Studies have shown that bacterial DPP7s, such as PmDAPBII and SmDPP7, exhibit substrate specificity for Met-Leu-AMC acs.orgnih.govresearchgate.netnii.ac.jpresearchgate.net. Kinetic parameters for the hydrolysis of Met-Leu-AMC by these enzymes have been determined. For example, PmDAPBII showed a Km of 5.30 ± 0.12 μM, a kcat of 0.811 ± 0.016 s-1, and a kcat/Km of 0.153 ± 0.004 μM-1 s-1 with Met-Leu-AMC acs.orgnih.gov. SmDPP7 showed similar values with Met-Leu-AMC acs.orgnih.gov. Comparisons with other substrates, like Met-Leu-ACA (an AMC derivative), have shown differences in kinetic parameters and detection capabilities for DPP activities acs.orgnih.govresearchgate.net.

Table: Kinetic Parameters of Bacterial DPP7s with Met-Leu-AMC

EnzymeSubstrateVmax (IU mg-1)Km (μM)kcat (s-1)kcat/Km (μM-1 s-1)
PmDAPBIIMet-Leu-AMC0.637 ± 0.0125.30 ± 0.120.811 ± 0.0160.153 ± 0.004
SmDPP7Met-Leu-AMC----

Data partially derived from acs.orgnih.gov. Note: Complete kinetic data for SmDPP7 with Met-Leu-AMC was not explicitly provided in the snippets, but it was stated that SmDPP7 also shows substrate specificity for Met-Leu-AMC.

Investigation of Other Identified Protease and Hydrolase Interactions (e.g., Caspase 3, ClpP1P2 Protease, 20S/26S Proteasomes, Histone Deacetylases) with this compound Variants

While this compound itself might not be a direct substrate for all these enzymes, variants of AMC-conjugated substrates with different peptide sequences are widely used to probe their activity and specificity.

Caspase 3: Caspase 3 is a key executioner caspase involved in apoptosis. Fluorogenic substrates containing the recognition sequence Asp-Glu-Val-Asp (DEVD) conjugated to AMC, such as Ac-DEVD-AMC, are standard for measuring Caspase 3 activity cymitquimica.com. A variant, Ac-Asp-Met-Gln-Asp-AMC (Ac-DMQD-AMC), is reported to be a more specific substrate for Caspase 3 cymitquimica.comechelon-inc.com. This highlights how the peptide sequence preceding the AMC leaving group dictates protease specificity.

ClpP1P2 Protease: The ClpP1P2 protease complex from Mycobacterium tuberculosis is a target for antibiotics. Studies have used fluorogenic peptide substrates, including N-acetyl-Pro-Lys-Met-7-amino-4-methylcoumarin (Ac-PKM-AMC), to characterize the activity and specificity of MtClpP1P2 pnas.orgbiorxiv.orgnih.govresearchgate.netbiorxiv.org. MtClpP1P2 shows a preference for cleaving after methionine (Met) at the P1 position, as well as leucine (Leu), phenylalanine (Phe), and alanine (B10760859) (Ala) nih.gov. Specific peptide activators, such as benzoyl-leucyl-leucine (Bz-LL), are required for optimal MtClpP1P2 activity with these substrates pnas.orgbiorxiv.orgresearchgate.netbiorxiv.org.

20S/26S Proteasomes: The proteasome is a multi-catalytic protease complex responsible for degrading ubiquitinated proteins. While this compound is a small, N-acetylated peptide-AMC substrate, the proteasome typically cleaves within unfolded or partially unfolded proteins. However, peptide-AMC substrates are used to assay the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome by using specific sequences like Suc-LLVY-AMC (chymotrypsin-like), Boc-LSTR-AMC (trypsin-like), and Z-LLE-AMC (caspase-like). The provided search results did not directly link this compound specifically to 20S/26S proteasome activity, but the principle of using peptide-AMC substrates to study protease activity is relevant.

Histone Deacetylases: Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins. This compound is an N-acetylated methionine conjugated to AMC. While the methionine residue is acetylated, the substrate structure (N-acetylated amino acid linked to AMC) is not a typical substrate for HDACs, which act on acetylated lysine residues. The search results did not provide evidence of direct interaction or hydrolysis of this compound by Histone Deacetylases.

Applications of Ac Met Amc in Enzyme Activity Profiling and Screening

Quantification of Acylamino Acid-Releasing Enzyme (APEH) Activity in Cellular and Tissue Extracts

Acylamino Acid-Releasing Enzyme (APEH), also known as acylpeptide hydrolase, is a ubiquitous cytosolic protease involved in protein metabolism and the detoxification of oxidized proteins. It catalyzes the hydrolysis of N-acetylated peptides, yielding an N-acetylated amino acid and a peptide with a free N-terminus. Ac-Met-amc serves as a specific fluorogenic substrate for measuring the exopeptidase activity of APEH. unina.itnih.govresearchgate.net The hydrolysis of this compound by APEH releases the fluorescent AMC, allowing for the quantitative determination of APEH activity in various biological samples, including cellular and tissue extracts. unina.itresearchgate.netnih.govplos.org

Studies have demonstrated the use of this compound to assess APEH activity in different tissues and organisms. For instance, APEH exopeptidase activity has been measured using this compound in liver and blood samples of various fish species at 37°C. researchgate.netplos.org This application is crucial for understanding the physiological roles of APEH and its potential involvement in processes such as detoxification and response to oxidative stress. unina.itresearchgate.net The assay involves incubating samples with this compound and monitoring the increase in fluorescence at specific excitation and emission wavelengths (typically 380 nm excitation and 460 nm emission). unina.it

Utilization in Methionine Aminopeptidase (B13392206) (MetAP) Activity Assays for Inhibitor Identification

Methionine Aminopeptidases (MetAPs) are enzymes that remove the N-terminal methionine residue from newly synthesized proteins. They are crucial for protein maturation and have been identified as potential targets for antimicrobial and anti-cancer therapies. This compound, along with other methionine-containing AMC substrates like Met-AMC, is employed in fluorogenic assays to measure MetAP activity and screen for MetAP inhibitors. nih.gov

In MetAP activity assays, the enzyme cleaves the N-terminal methionine from the substrate, releasing the fluorescent AMC. The rate of fluorescence increase is proportional to the enzyme activity. These assays are adaptable for high-throughput screening (HTS) formats, enabling the rapid evaluation of large compound libraries to identify potential MetAP inhibitors. nih.gov For example, Met-AMC has been used in HTS for MetAP inhibitors, where the assay mixture typically contains the enzyme, substrate, and potential inhibitor, with fluorescence monitored to detect inhibition. nih.gov

Detection and Characterization of Dipeptidyl Peptidase (DPP) Activities in Diverse Biological Samples

Dipeptidyl peptidases (DPPs) are a family of enzymes that cleave X-Pro or X-Ala dipeptides from the N-terminus of polypeptides. They play roles in various biological processes, including immune function, glucose metabolism, and neuropeptide processing. While this compound is a methionine-specific substrate, related AMC-based substrates are widely used for detecting and characterizing DPP activities. Although this compound is not a direct substrate for typical DPPs that cleave after proline or alanine (B10760859), the principle of using AMC release to quantify activity is broadly applicable to this enzyme class with appropriate substrates. Fluorogenic substrates with the general structure X-Pro-AMC or X-Ala-AMC are commonly used in DPP assays. anaspec.com The release of AMC upon cleavage by DPPs allows for sensitive detection and characterization of their activity in diverse biological samples.

Application in Broad Protease Activity Assays Including Caspase-3, ClpP1P2 Protease, and Proteasome Subunits

This compound and other AMC-conjugated peptide substrates are valuable tools for assaying the activity of a wide range of proteases with specific cleavage preferences.

Caspase-3: Caspase-3 is a key executioner caspase in apoptosis, cleaving proteins after aspartic acid residues. While this compound is not a direct substrate for Caspase-3, AMC-conjugated substrates with the preferred DEVD sequence (Ac-DEVD-AMC) are commonly used to measure Caspase-3 activity. cellsignal.cnstemcell.com The release of AMC from Ac-DEVD-AMC indicates Caspase-3 activity and is used in activity assays and inhibitor screening for apoptosis research. cellsignal.cnstemcell.combiocompare.com

ClpP1P2 Protease: The ClpP1P2 protease in Mycobacterium tuberculosis is a promising drug target. Fluorogenic peptide substrates, including Ac-Pro-Lys-Met-AMC (Ac-PKM-amc), have been successfully used to measure the peptidase activity of the M. tuberculosis ClpP1P2 complex. nih.govbiorxiv.orgpnas.orgresearchgate.netresearchgate.net Studies have shown that ClpP1P2 exhibits preferences for certain amino acids at the cleavage site, with methionine being highly favored at the P1 position (immediately preceding the cleavage site). nih.gov Ac-PKM-amc is cleaved by M. tuberculosis ClpP1P2, and the release of AMC is monitored to quantify enzyme activity and evaluate the efficacy of potential inhibitors. nih.govresearchgate.netresearchgate.net

Proteasome Subunits: The proteasome is a multi-catalytic protein complex responsible for degrading ubiquitinated proteins. Different catalytic subunits within the proteasome exhibit distinct substrate specificities (chymotrypsin-like, trypsin-like, and caspase-like). While this compound itself might not be a universal substrate for all proteasome activities, AMC-conjugated peptides are standard substrates for measuring the activity of specific proteasome subunits. For example, Suc-LLVY-AMC is used for chymotrypsin-like activity, and Ac-DEVD-AMC is used for caspase-like activity. acs.org The release of AMC from these substrates allows for the quantification of the respective proteasome activities.

High-Throughput Screening (HTS) Methodologies Employing this compound and its Analogs for Enzyme Inhibitor Discovery

The fluorogenic nature of this compound and its analogs makes them particularly well-suited for High-Throughput Screening (HTS) in the discovery of enzyme inhibitors. HTS allows for the rapid screening of large chemical libraries to identify compounds that inhibit the activity of target enzymes. anaspec.com

In HTS using this compound or similar AMC-conjugated substrates, the enzyme and substrate are incubated together in the presence of compounds from a library, typically in multi-well plates. The fluorescence released upon substrate cleavage is measured, and a reduction in fluorescence intensity indicates potential enzyme inhibition. This method has been applied to screen for inhibitors of various enzymes, including MetAPs and ClpP1P2 protease. nih.govresearchgate.netresearchgate.netbiorxiv.org The sensitivity and ease of detection of the AMC fluorophore enable the miniaturization of assays and automated screening processes, significantly accelerating the pace of enzyme inhibitor discovery. anaspec.comcaymanchem.com

Advancements in Fluorogenic Assay Design and Methodological Improvements for Enzyme Analysis Utilizing Ac Met Amc

Optimization of Reaction Conditions for Enhanced Fluorescence Signal Generation and Detection Sensitivity

Optimizing reaction conditions is crucial for maximizing the fluorescence signal generated by the enzymatic cleavage of Ac-Met-amc and enhancing the sensitivity of detection. General principles for optimizing fluorogenic assays involve considering factors that influence both the enzymatic reaction rate and the detection of the fluorescent product. Key aspects include substrate concentration, enzyme concentration, buffer composition, pH, temperature, and incubation time.

Fluorescence detection sensitivity is influenced by several factors related to the instrumentation and the properties of the fluorophore itself, such as the selection of appropriate excitation and emission wavelengths. Longer wavelengths generally tend to yield better sensitivity. imtec.be Instrument factors like sensitivity, dynamic range, stability, and throughput are also critical considerations when choosing a fluorescence instrument for research. imtec.be Sensitivity, in this context, refers to the minimum concentration of the compound of interest that can be measured above the background fluorescence from interfering substances. imtec.be High sensitivity and low interference can potentially reduce or eliminate the need for extensive sample preparation. imtec.be

While specific optimized conditions for this compound are not detailed in the provided search results, the general principles of optimizing fluorogenic assays by carefully controlling reaction parameters and selecting appropriate detection settings are applicable to enhance the performance of this compound-based assays.

Comparative Analysis of this compound and Other AMC-Based Probes with Alternative Fluorophores (e.g., ACC, ACA) to Improve Assay Performance

The performance of fluorogenic enzyme assays can be significantly impacted by the choice of the fluorophore. Comparisons between AMC-based probes like this compound and those utilizing alternative fluorophores such as 7-aminocoumarin-4-acetic acid (ACA) and 7-amino-4-carbamoylcoumarin (ACC) highlight strategies for improving assay performance, particularly in specific applications like microfluidic systems.

Studies have compared AMC and ACA substrates for detecting bacterial dipeptidyl peptidase (DPP) activity. These comparisons have shown that ACA substrates can detect bacterial DPP activity with more sensitivity than AMC substrates, which is attributed to a decrease in the Km values. nih.govacs.org The substrate specificity constants (kcat/Km) of DPPs for ACA substrates were found to increase up to 4.7-fold compared to AMC substrates. nih.govacs.orgresearchgate.netacs.org This suggests that for certain enzymes, ACA-based substrates derived from AMC can offer improved catalytic efficiency and thus enhanced assay sensitivity.

Another alternative fluorophore, ACC, has also been compared to the traditionally used AMC leaving group in the context of protease specificity profiling. Substrates incorporating the ACC leaving group have shown kinetic profiles comparable to those with the AMC leaving group. pnas.orgrsc.org A significant advantage of ACC is its approximately 2.8-fold higher fluorescence yield compared to AMC, which allows for the use of lower enzyme and substrate concentrations. pnas.org This increased sensitivity can be particularly important when assaying enzymes available only in limited quantities. pnas.org

These comparative analyses demonstrate that while AMC-based substrates like this compound are widely used, exploring alternative coumarin-based fluorophores such as ACA and ACC can lead to improved assay performance, including enhanced sensitivity and suitability for specific assay formats.

Development of Miniaturized and Microfluidic Systems for Enzyme Assays Incorporating Coumarin (B35378) Derivatives

Miniaturized and microfluidic systems, particularly those based on water-in-oil droplets (WODLs), have emerged as powerful tools for high-throughput biological assays, including enzyme analysis. nih.govacs.orgresearchgate.netacs.orgresearchgate.netnih.gov These systems offer advantages such as compartmentalization, miniaturization, and reduced reagent consumption. nih.govacs.orgresearchgate.net Coumarin derivatives, including AMC and its derivatives, are frequently incorporated into these systems as fluorogenic probes for detecting enzyme activity. nih.govacs.orgresearchgate.net

Water-in-oil droplets serve as well-defined, individual picoliter reaction compartments, making them suitable for quantitative high-throughput screening. researchgate.netnih.gov Enzyme assays are typically performed inside these nanoliter-sized or picoliter-sized WODLs. nih.govacs.orgresearchgate.net The use of coumarin derivatives in these microfluidic platforms enables the monitoring of enzymatic reactions by detecting the fluorescence signal generated upon substrate cleavage within the confined environment of the droplets. nih.govacs.orgresearchgate.net

However, the successful implementation of fluorogenic assays in WODLs is contingent upon the retention of the fluorogenic substrate and the released fluorescent product within the aqueous droplet phase. nih.govacs.orgresearchgate.netresearchgate.netnih.gov

Strategies for Mitigating Fluorophore Leakage and Enhancing Retention in Compartmentalized Assay Systems (e.g., Water-in-Oil Droplets)

A significant challenge in using fluorogenic substrates like AMC-based probes in compartmentalized systems such as water-in-oil droplets is the potential for the fluorophore to leak from the aqueous droplet into the surrounding oil phase. nih.govacs.orgresearchgate.net This leakage can lead to signal loss, increased background fluorescence, and inaccurate measurements of enzyme activity. nih.govacs.orgresearchgate.net The hydrophobicity of the fluorophore is a primary factor contributing to this leakage. nih.govacs.orgresearchgate.net

To mitigate fluorophore leakage and enhance retention within WODLs, several strategies have been investigated. One effective approach involves modifying the fluorophore by adding hydrophilic functional groups, such as carboxyl or sulfo groups. nih.govacs.orgresearchgate.netacs.org For instance, 7-aminocoumarin-4-acetic acid (ACA), an AMC-derived compound containing a carboxyl group, has demonstrated significantly improved retention in WODLs compared to AMC. nih.govacs.orgresearchgate.net ACA was shown to be retained in WODLs for more than 7 days, enabling the successful detection of dipeptidyl peptidase activity within the droplets. nih.govacs.orgresearchgate.netacs.org

Another strategy explored to improve retention is the alteration of the types and concentrations of surfactants used to stabilize the water-in-oil emulsion. nih.govacs.org Additionally, the inclusion of additives such as bovine serum albumin (BSA) in the aqueous phase has been shown to substantially reduce the leakage of fluorescein (B123965) derivatives from microdroplets. researchgate.netnih.gov A formulation with 5% BSA reduced the leakage of fluorescein from 45% to 3%, allowing experiments to be conducted over extended periods with minimal leakage. researchgate.netnih.gov

These strategies, particularly the modification of fluorophores with hydrophilic groups and the optimization of assay components like surfactants and additives, are crucial for enabling reliable and sensitive enzyme assays using coumarin derivatives in miniaturized and compartmentalized systems.

Integration of this compound in Label-Free Detection Technologies for the Study of Biochemical Interactions

While this compound is primarily utilized in fluorogenic assays, which are a form of labeled detection, the broader field of studying biochemical interactions is increasingly exploring label-free detection technologies. These methods offer the advantage of directly monitoring interactions without the need for fluorescent or other labels, which can potentially interfere with the natural behavior of the molecules being studied. nih.gov

Label-free optical methods are being developed to observe enzymatic interactions and associated conformational changes at the single-molecule level. nih.gov Examples include approaches utilizing plasmonic nanorods coupled with whispering gallery modes in microcavities to monitor polymerase/DNA interactions. nih.gov Another label-free detection method discussed in the context of enzyme assays in microfluidics is mass spectrometry (MS), which can identify and quantify reaction products based on their mass-to-charge ratio. acs.org

Currently, the integration of this compound, a fluorogenic (labeled) substrate, directly into these label-free detection technologies is not a typical application. This compound's utility lies in generating a fluorescent signal upon cleavage, which is then detected using fluorescence-based methods. However, advancements in label-free technologies represent a complementary approach to studying biochemical interactions and enzyme activity, offering different perspectives and capabilities compared to traditional labeled assays. The development of highly sensitive label-free methods could potentially circumvent the need for labeled substrates in certain applications in the future, although fluorogenic assays using probes like this compound remain invaluable tools due to their high sensitivity and ease of implementation in many settings.

Mechanistic and Kinetic Investigations Involving Ac Met Amc As a Chemical Probe

Detailed Enzyme Kinetics of Ac-Met-amc Hydrolysis by Target Hydrolases and Proteases under Varying Conditions

Detailed enzyme kinetics studies using this compound involve measuring the rate of its hydrolysis by a target enzyme under different conditions, such as varying substrate concentrations, pH, temperature, and the presence of cofactors or inhibitors. These studies typically aim to determine key kinetic parameters like Michaelis-Menten constant (Km), catalytic rate constant (kcat), and substrate specificity constant (kcat/Km).

While specific kinetic data for this compound hydrolysis by various enzymes were not extensively detailed in the search results, studies using similar AMC-linked substrates highlight the methodologies employed. For instance, kinetic studies with Met-AMC have been used to understand the metal binding and activation of Mycobacterium tuberculosis methionine aminopeptidase (B13392206) 1c (MtMetAP1c). The hydrolysis of Met-AMC was monitored by fluorescence, and Michaelis-Menten constants were calculated at optimal activating metal concentrations. Ni(II)-activated MtMetAP1c showed the highest efficiency with the lowest Km and fastest kcat among tested metalloforms. nih.gov

Elucidation of Enzyme Activation Mechanisms and Conformational Changes Using this compound as a Reporter Substrate

This compound, as a reporter substrate, can be used to detect and study enzyme activation mechanisms and conformational changes that affect the enzyme's active site accessibility or catalytic efficiency. Changes in the rate of this compound hydrolysis under different conditions or in the presence of regulatory molecules can indicate transitions in the enzyme's conformation or activation state.

Studies on enzymes like globupain, a thermostable C11 protease, have utilized AMC-linked substrates to determine substrate specificity and characterize enzyme activity under varying temperatures and pH, providing insights into the conditions favoring its active conformation. nih.govfrontiersin.org While these studies used different peptide sequences linked to AMC, the principle applies to how this compound could report on the activation state of an enzyme that acts upon it. The release of the fluorescent AMC group signals that the enzyme is in a conformation capable of substrate hydrolysis. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of Enzyme Inhibitors and Modulators Based on this compound Derived Substrates

This compound and its derivatives can serve as a basis for Structure-Activity Relationship (SAR) studies aimed at developing enzyme inhibitors or modulators. By modifying the structure of the substrate (e.g., the peptide sequence or the acetyl group) and assessing how these modifications affect the enzyme's ability to cleave the AMC moiety, researchers can infer details about the enzyme's active site and substrate binding preferences. This information is crucial for designing molecules that can either inhibit or enhance enzyme activity.

SAR studies often involve synthesizing a series of compounds structurally related to a known substrate or inhibitor and evaluating their effect on enzyme activity using assays with fluorogenic substrates like those based on AMC. For instance, SAR studies on inhibitors of α-methylacyl-CoA racemase (AMACR) evaluated a series of compounds to understand how structural changes affected inhibitory potency. nih.gov Similarly, SAR analysis of cepafungin's proteasome inhibitory activity used subunit-specific fluorogenic peptide substrates like Ac-RLR-AMC to assess the impact of structural modifications on inhibition of specific proteasome subunits. acs.org These studies demonstrate how the use of AMC-derived substrates is integral to understanding the relationship between chemical structure and biological activity in the context of enzyme modulation.

Computational Modeling and Molecular Dynamics Simulations to Predict and Interpret Substrate-Enzyme Binding and Catalysis

Computational modeling, including molecular dynamics (MD) simulations, complements experimental studies with this compound by providing atomic-level insights into substrate-enzyme interactions and the catalytic process. These methods can predict how this compound binds to the enzyme's active site, identify key residues involved in binding and catalysis, and simulate the conformational changes that occur during the catalytic cycle.

Molecular dynamics simulations are used to study the dynamic behavior of proteins and their interactions with ligands, including substrates and inhibitors. einsteinmed.edu For example, computational modeling has been used to investigate the structural and molecular basis of enzyme activity and the binding of inhibitors. plos.org Adaptive Bandit molecular dynamics simulations have been employed to study the structural dynamics of enzymes and identify potential binding pockets. acs.org While direct examples of simulations specifically with this compound were not found, studies involving similar enzyme-substrate or enzyme-ligand interactions, such as computational models for methionine γ-lyase and studies of metal binding proteins, illustrate the applicability of these techniques to understand the behavior of enzymes that might interact with this compound. mdpi.comnih.gov These computational approaches can help interpret experimental kinetic data obtained with this compound and guide the design of modified substrates or potential inhibitors.

Spectroscopic Characterization of 7 Amino 4 Methylcoumarin Amc and Its Conjugates in Research Contexts

Detailed Analysis of Excitation and Emission Spectra of Free AMC and Enzyme-Released AMC

7-Amino-4-methylcoumarin (B1665955) (AMC) is a fluorescent compound commonly used as a label in enzyme substrates. The spectroscopic properties of AMC change significantly depending on whether it is conjugated to a substrate or in its free form after enzymatic cleavage.

Free AMC typically exhibits an excitation peak around 340-350 nm and an emission peak in the blue region of the spectrum, around 430-450 nm aatbio.commedchemexpress.combiomol.com. For instance, reported values for free AMC include excitation at 341 nm and emission at 441 nm aatbio.com, excitation at 351 nm and emission at 430 nm medchemexpress.comfishersci.fi, and excitation at 345 nm and emission at 445 nm biomol.com. Another source indicates excitation wavelengths between 360-380 nm and emission wavelengths between 440-460 nm for released AMC bachem.com.

When AMC is conjugated to a peptide or other substrate, forming an amide bond, its fluorescence is markedly reduced, and the excitation and emission wavelengths are typically blue-shifted compared to the free AMC amine iris-biotech.declinicaltrialsarena.com. For example, the AMC-amide conjugate may have excitation/emission wavelengths around 330/390 nm iris-biotech.de. Upon enzymatic cleavage of the amide bond, the free AMC is liberated, leading to a significant increase in fluorescence intensity (by a factor of approximately 700) and a red-shift in both excitation and emission wavelengths, restoring the spectral properties of free AMC iris-biotech.de. This difference in fluorescence properties between the conjugated and free forms is the basis for using AMC-based substrates in fluorometric enzyme assays iris-biotech.declinicaltrialsarena.com.

The change in spectral properties upon cleavage allows for sensitive detection of enzyme activity. By exciting the sample at a wavelength near the excitation maximum of free AMC and monitoring the emission at its emission maximum, the increase in fluorescence signal directly correlates with the amount of free AMC released, and thus, with the enzyme activity.

A comparison of the typical excitation and emission maxima for conjugated and free AMC is shown in the table below:

Form of AMCTypical Excitation Wavelength (nm)Typical Emission Wavelength (nm)
Conjugated (Amide)~330~390
Free (Amine)340-380430-460

Measurement and Interpretation of Quantum Yield and Fluorescence Properties of AMC-Based Fluorophores and their Derivatives

Quantum yield (Φ) is a crucial fluorescence property that represents the ratio of the number of emitted photons to the number of absorbed photons bachem.com. It is a measure of the efficiency of the fluorescence process. A higher quantum yield indicates that a fluorophore will emit more photons per photon absorbed, leading to a stronger fluorescence signal depaul.edu.

For AMC-based fluorophores and their derivatives, the quantum yield is an important parameter for assessing their brightness and sensitivity in applications such as enzyme assays and fluorescent labeling. While specific quantum yield values for AC-Met-amc were not found in the search results, information on the quantum yield of AMC and other coumarin (B35378) derivatives provides context.

Coumarin derivatives, in general, possess fluorescent properties in the blue region of the visible spectrum with typical quantum yields ranging from 0.54 to 0.78 caymanchem.com. The chemical structure of coumarin derivatives is a primary factor influencing their quantum yield nih.gov.

Studies on fluorescently labeled cellulose (B213188) nanocrystals (FCNC) with grafted AMC molecules showed that the fluorescence intensity and quantum yield were affected by the density of grafted AMC nih.gov. The quantum yield of FCNC reached a maximum of 15.7% at a specific AMC density nih.gov.

The fluorescence intensity of a diluted solution of a fluorophore is linearly proportional to several parameters, including the molar absorption coefficient, the path length, the intensity of the incident light, and the quantum yield bachem.com. Therefore, a higher quantum yield contributes to a stronger fluorescence signal, which is beneficial for detecting low levels of enzyme activity or small amounts of released fluorophore.

Another important fluorescence property is the Stokes shift, which is the difference between the excitation and emission maxima wavelengths bachem.comcaymanchem.com. A larger Stokes shift is desirable because it minimizes interference from scattered excitation light during fluorescence detection bachem.comcaymanchem.com. AMC exhibits a sufficiently large Stokes shift to help prevent overlap between excitation and emission spectra researchgate.net.

The brightness of a fluorophore, which is related to both its extinction coefficient and quantum yield, is also a key consideration depaul.edu. A higher brightness generally leads to a stronger signal.

While specific data for this compound's quantum yield was not available, the principles of quantum yield measurement and interpretation for AMC and its derivatives highlight the importance of this property in determining the sensitivity and effectiveness of these fluorophores in various applications. Quantum yields are typically determined using a standard fluorophore with a known quantum yield, such as free AMC itself depaul.edu.

Application of Spectroscopic Techniques for Continuous and Endpoint Monitoring of Enzymatic Hydrolysis of this compound

Spectroscopic techniques, particularly fluorescence spectroscopy, are widely applied for monitoring the enzymatic hydrolysis of AMC-conjugated substrates like this compound. This approach leverages the significant increase in fluorescence that occurs upon cleavage of the AMC moiety from the substrate by the target enzyme.

The basic principle involves incubating the fluorogenic substrate (e.g., this compound) with the enzyme of interest in a suitable reaction buffer. As the enzyme hydrolyzes the peptide bond linking the AC-Met sequence to AMC, free AMC is released into the solution. The concentration of released AMC is directly proportional to the extent of the enzymatic reaction.

Fluorescence is monitored over time using a spectrofluorimeter or a fluorescence plate reader. The instrument is set to excite the sample at a wavelength optimal for free AMC (typically 340-380 nm) and detect the emitted fluorescence at its emission maximum (typically 440-460 nm) bachem.comnih.govmedchemexpress.com.

For continuous monitoring, the fluorescence intensity is measured at regular intervals as the reaction progresses. The rate of increase in fluorescence intensity is indicative of the enzyme's reaction velocity. This allows for the determination of enzyme kinetics, such as Michaelis-Menten parameters (Km and Vmax) nih.gov. Studies using AMC-labeled substrates like Ac-PKM-amc and Ac-GGL-amc have monitored the production of fluorescent 7-amino-4-methylcoumarin by the increase in fluorescence at 460 nm with excitation at 380 nm nih.gov. Similarly, the hydrolysis of Ac-DEVD-AMC by caspase-3/7 is monitored by measuring fluorescence at 460 nm with excitation at 380 nm medchemexpress.com.

Endpoint monitoring involves allowing the enzymatic reaction to proceed for a fixed period and then measuring the total fluorescence produced. This is useful for determining the total amount of product formed or for screening enzyme inhibitors, where a reduction in fluorescence compared to a control indicates inhibition of enzyme activity researchgate.net. For example, in assays for ClpP peptidase activity using Ac-Pro-Lys-Met-AMC, inhibition is identified by a reduction in the reaction rate, which is reflected in a lower increase in fluorescence researchgate.net.

The sensitivity of fluorescence detection makes AMC-based assays suitable for detecting low levels of enzyme activity and for high-throughput screening applications wikipedia.orgb-cdn.net. The low fluorescence of the intact AMC-conjugated substrate ensures that the background signal is minimal, allowing for clear detection of the signal from the released fluorescent product iris-biotech.de.

Examples of AMC-conjugated substrates used in enzymatic assays include:

Ac-PKM-amc for ClpP1P2 peptidase activity nih.govresearchgate.net

Ac-GGL-amc for ClpP1P2 peptidase activity nih.gov

Ac-DEVD-AMC for caspase-3/7 activity medchemexpress.com

Ubiquitin-AMC for deubiquitinating enzymes (DUBs) wikipedia.org

MeO-Suc-Arg-Pro-Tyr-AMC for chymotrypsin-like proteases nih.gov

Ac-ANW-AMC for immunoproteasome activity south-bay-bio.com

These examples demonstrate the versatility of using AMC-based substrates and fluorescence spectroscopy to study a wide range of enzymatic activities.

Influence of Solvent, pH, and Temperature on the Spectroscopic Characteristics of AMC Derivatives in Biochemical Assays

The spectroscopic characteristics of fluorophores, including AMC derivatives, can be influenced by environmental factors such as solvent properties, pH, and temperature bachem.comresearchgate.netevidentscientific.com. These factors are important considerations when designing and performing biochemical assays using AMC-based substrates to ensure accurate and reliable measurements.

Solvent Effects: The polarity of the solvent can affect the fluorescence properties of a fluorophore. Interactions between the fluorophore and solvent molecules can lead to spectral shifts in both excitation and emission wavelengths bachem.comevidentscientific.com. For some fluorophores, a shift to longer wavelengths (red shift) is observed in more polar solvents bachem.com. While the search results did not provide specific details on solvent effects for this compound, it is known that fluorescence spectra can be dependent on the solvent bachem.com. The choice of solvent or buffer system in a biochemical assay can therefore impact the observed fluorescence intensity and spectral profile of the released AMC. Using high-purity materials and appropriate buffer systems is recommended to minimize background fluorescence and potential solvent effects bachem.com.

pH Effects: The pH of the solution can significantly influence the fluorescence properties of fluorophores, particularly those with ionizable groups bachem.comresearchgate.netevidentscientific.com. AMC is an aromatic amine and can be partially protonated at low pH (< 5) bachem.com. However, at or near physiological pH (around 7.4), AMC is largely deprotonated, and its fluorescence spectrum is generally considered pH-independent in this range fishersci.fibachem.com. This makes AMC a suitable fluorophore for assays conducted at physiological pH. Changes in pH outside this range, particularly at lower pH where protonation occurs, can alter the fluorescence characteristics of AMC bachem.com. The pH-activity profile of the enzyme being studied also needs to be considered, as enzyme activity is highly dependent on pH dcu.ie.

Temperature Effects: Temperature can also affect fluorescence emission researchgate.netevidentscientific.com. Increased temperature can lead to increased non-radiative decay processes, potentially reducing fluorescence intensity. Additionally, temperature can influence the spectral properties and the apparent pKa of ionizable groups on the fluorophore researchgate.netmdpi.com. While the direct impact of temperature on the spectroscopic characteristics of free AMC was not extensively detailed in the search results, it is a factor that needs to be controlled in enzymatic assays. Biochemical assays are typically performed at a specific, controlled temperature (e.g., 37°C) to maintain optimal enzyme activity and consistent fluorescence measurements nih.govresearchgate.netdcu.ie. Changes in temperature can also affect enzyme kinetics, which in turn would influence the rate of AMC release and the observed increase in fluorescence dcu.ie.

Q & A

Basic Research Questions

Q. How can I formulate a rigorous research question for investigating AC-Met-amc’s biochemical mechanism?

  • Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope and significance of your hypothesis. For example, define the biochemical pathway under investigation (e.g., enzymatic cleavage kinetics) and align it with gaps identified in prior literature (e.g., unresolved substrate specificity). Ensure feasibility by assessing available instrumentation (e.g., fluorometric assays for AMC release quantification) .

Q. What are standard methodologies for synthesizing and purifying this compound?

  • Methodological Answer : Follow protocols from peer-reviewed studies using solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Key steps include:

  • Resin activation and sequential amino acid coupling.
  • Cleavage/deprotection with trifluoroacetic acid (TFA).
  • Purification via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA).
  • Validate purity (>95%) using LC-MS and NMR .

Q. How should I design experiments to measure this compound’s enzymatic activity?

  • Methodological Answer :

  • Kinetic assays : Use fluorometric detection (ex/em: 380/460 nm) to monitor AMC release. Include negative controls (enzyme-free reactions) and calibrate with standard AMC concentrations.
  • Data normalization : Express activity as µmol·min⁻¹·mg⁻¹ protein, accounting for background fluorescence and enzyme dilution effects.
  • Statistical rigor : Replicate experiments ≥3 times and report mean ± SD .

Advanced Research Questions

Q. How can I resolve contradictions in this compound’s activity data across different assay conditions?

  • Methodological Answer : Apply triangulation by:

  • Method validation : Cross-check results using orthogonal techniques (e.g., LC-MS vs. fluorescence).
  • Contextual analysis : Compare buffer pH, ionic strength, and cofactor requirements (e.g., Zn²⁺ dependency in metalloproteases).
  • Error source identification : Quantify instrument variability (e.g., plate reader calibration drift) and batch-to-batch reagent differences .

Q. What strategies optimize HPLC parameters for quantifying this compound in complex biological matrices?

  • Methodological Answer :

  • Column selection : Use a C18 column with 3 µm particle size for high-resolution separation.
  • Mobile phase : Optimize acetonitrile gradient (e.g., 20%–50% over 15 min) with 0.1% formic acid to enhance peak symmetry.
  • Sensitivity : Set injection volume to 20 µL and detector wavelength to 260 nm (peptide bond absorption). Validate recovery rates (>90%) via spiked samples .

Q. How can I integrate computational modeling with experimental data to predict this compound’s substrate interactions?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding poses with target proteases (e.g., caspase-3).
  • Free energy calculations : Apply MMPBSA to estimate binding affinities.
  • Experimental correlation : Validate predictions with mutagenesis studies (e.g., Kd measurements for mutant enzymes) .

Data Analysis and Reporting

Q. How should I structure a manuscript to highlight this compound’s novel applications?

  • Methodological Answer :

  • Abstract : State the research gap (e.g., limited substrates for a specific protease) and your solution (this compound’s unique cleavage profile).
  • Results : Use subheadings for clarity (e.g., “Kinetic Parameters” and “Structural Insights”).
  • Tables : Include comparative data (e.g., kcat/KM vs. legacy substrates).
  • Discussion : Emphasize translational potential (e.g., drug discovery applications) .

Q. What ethical considerations apply when reproducing published data on this compound?

  • Methodological Answer :

  • Data transparency : Share raw fluorescence traces and HPLC chromatograms in supplementary materials.
  • Citation integrity : Credit prior methodologies (e.g., original synthesis protocols) and disclose modifications.
  • Conflict of interest : Declare funding sources (e.g., grant numbers) and patent applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.